molecular formula C9H8N2O3 B1429812 6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid CAS No. 1159832-92-4

6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B1429812
CAS No.: 1159832-92-4
M. Wt: 192.17 g/mol
InChI Key: IZMWSZOKMOYZDD-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound characterized by its fused imidazo and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an appropriate methoxy-substituted carboxylic acid derivative. The reaction is often catalyzed by acids or bases and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production, including precise control of temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, often resulting in the formation of reduced imidazo[1,2-A]pyridine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products:

Scientific Research Applications

6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include inhibition of key enzymes or interference with DNA replication processes in microbial cells.

Comparison with Similar Compounds

    Imidazo[1,2-A]pyridine: Lacks the methoxy group, which can significantly alter its chemical properties and biological activity.

    Imidazo[1,2-A]pyridine-3-carboxylic acid: Differing in the position of the carboxylic acid group, leading to distinct reactivity and applications.

    6-Chloroimidazo[1,2-A]pyridine-2-carboxylic acid:

Uniqueness: 6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying its effects in various scientific contexts.

Properties

IUPAC Name

6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMWSZOKMOYZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857239
Record name 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159832-92-4
Record name 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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